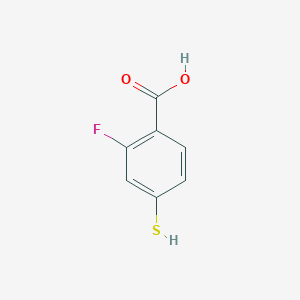

2-Fluoro-4-mercaptobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZATKHEQYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

characterization of 2-Fluoro-4-mercaptobenzoic acid NMR spectroscopy

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 2-Fluoro-4-mercaptobenzoic Acid

Introduction: Elucidating the Molecular Architecture

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a thiol (mercaptan), and a fluorine atom—imparts specific chemical and physical properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] The precise arrangement of these functional groups on the benzene ring is critical to its function, demanding an unambiguous and robust method for structural verification and quality assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose. It provides unparalleled insight into the molecular framework by probing the magnetic environments of specific atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the NMR characterization of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a deep and actionable understanding.

PART 1: The Experimental Foundation: A Self-Validating Protocol

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[3] A well-designed protocol is a self-validating system, minimizing artifacts and ensuring that the resulting data is a true representation of the molecule's structure.

Step-by-Step Experimental Protocol

-

Analyte Purity Assessment: Begin with a high-purity sample of this compound. Impurities, particularly paramagnetic metals, can cause significant line broadening and obscure spectral details.

-

Solvent Selection: The choice of deuterated solvent is critical, especially due to the presence of two exchangeable protons (-COOH and -SH).

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. Its high polarity readily dissolves the analyte, and its ability to form strong hydrogen bonds slows down the rate of proton exchange. This allows for the clear observation of the distinct signals for both the carboxylic acid and thiol protons.

-

Chloroform-d (CDCl₃): While a common NMR solvent, it may lead to broader signals for the exchangeable protons and poorer solubility for this particular analyte.

-

Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These solvents will cause the rapid exchange of the -COOH and -SH protons with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum. This property is exploited in a "D₂O shake" experiment to definitively identify these peaks.[4]

-

-

Sample Concentration: The required concentration varies by the type of NMR experiment being performed.

-

¹H NMR: 5-10 mg of the compound dissolved in 0.6-0.7 mL of DMSO-d₆ is typically sufficient.[5]

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample is required, typically 20-50 mg in 0.6-0.7 mL of solvent.[5]

-

¹⁹F NMR: This nucleus is highly sensitive, and the concentration used for ¹H NMR is generally adequate.[6]

-

-

Sample Preparation and Filtration:

-

Accurately weigh the analyte and dissolve it in the chosen deuterated solvent within a clean, dry vial.

-

Once fully dissolved, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any microscopic particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.[7]

-

-

Internal Referencing: Add a small amount of Tetramethylsilane (TMS) to the sample to serve as an internal standard, setting the 0 ppm reference point for both ¹H and ¹³C NMR spectra.[8] The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can be used as a secondary reference.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the sample preparation process, designed to ensure data integrity.

Caption: Workflow for preparing high-quality NMR samples.

PART 2: Spectral Analysis and Interpretation

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we expect five distinct signals.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the adjacent electronegative oxygen atoms and hydrogen bonding. It appears as a characteristically broad singlet far downfield, typically in the 10-13 ppm range in DMSO-d₆.[4] Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.

-

Thiol Proton (-SH): The chemical shift of the thiol proton is variable but typically appears as a singlet around 3.5-5.0 ppm in DMSO-d₆. Like the carboxylic acid proton, this signal will also disappear upon the addition of D₂O.

-

Aromatic Protons (H3, H5, H6): The three protons on the aromatic ring give rise to a complex and highly informative pattern between 7.0 and 8.0 ppm . Their splitting patterns are dictated by coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling).

-

H6: This proton is ortho to the fluorine atom and ortho to H5. It is expected to be a doublet of doublets (dd) . The larger coupling constant will be from the ³J(H6-F2) ortho coupling, and the smaller one from the ³J(H6-H5) ortho coupling.

-

H5: This proton is ortho to H6 and meta to H3. It is also expected to be a doublet of doublets (dd) , though its appearance may be more complex if further long-range coupling to fluorine is resolved.

-

H3: This proton is meta to H5 and meta to the fluorine atom. It will likely appear as a doublet or a narrow multiplet .

-

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -COOH | ~12.5 - 13.5 | broad singlet | - | 1H |

| H6 | ~7.8 - 8.0 | dd | ³JHF ≈ 8-10, ³JHH ≈ 8-9 | 1H |

| H5 | ~7.3 - 7.5 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 | 1H |

| H3 | ~7.2 - 7.4 | d | ⁴JHF ≈ 5-7 | 1H |

| -SH | ~4.0 - 5.0 | singlet | - | 1H |

Note: The exact chemical shifts and coupling constants are predictive and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. A key feature is the coupling between carbon and fluorine atoms (C-F coupling), which is invaluable for definitive assignments.

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing downfield around 165-170 ppm .[10][11]

-

Fluorine-Bearing Carbon (C2): This carbon experiences a very large one-bond coupling to fluorine (¹JCF), appearing as a large doublet . Its chemical shift is significantly downfield due to the electronegativity of fluorine, expected around 160-165 ppm .

-

Thiol-Bearing Carbon (C4): This carbon is also significantly shifted, appearing around 135-140 ppm .

-

Carboxyl-Bearing Carbon (C1): A quaternary carbon, often showing a weaker signal intensity, expected around 125-130 ppm . It will exhibit a smaller two-bond coupling to fluorine (²JCF).

-

Aromatic CH Carbons (C3, C5, C6): These carbons appear in the 115-135 ppm range. Their assignments are confirmed by their characteristic coupling to the fluorine atom: C6 will show a ²JCF, C3 a ³JCF, and C5 a ⁴JCF. Typically, the magnitude of the coupling constant decreases as the number of bonds between the carbon and fluorine increases.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Multiplicity |

| -COOH | ~167 | Small (⁴JCF) | t (triplet) or m |

| C2 | ~162 | ~240-250 (¹JCF) | d (doublet) |

| C4 | ~138 | ~3-5 (³JCF) | d (doublet) |

| C6 | ~132 | ~7-10 (²JCF) | d (doublet) |

| C1 | ~128 | ~20-25 (²JCF) | d (doublet) |

| C5 | ~125 | <3 (⁴JCF) | s (singlet) or d |

| C3 | ~118 | ~20-25 (³JCF) | d (doublet) |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds.[6] Since there is only one fluorine atom in the molecule, the spectrum will contain a single multiplet.

-

Chemical Shift: The ¹⁹F chemical shift for a fluorobenzene derivative is highly characteristic.

-

Coupling Pattern: The signal will be split by its neighboring protons. The fluorine at the C2 position couples to H6 (ortho), H3 (meta), and potentially H5 (para). This will result in a doublet of doublets of doublets (ddd) pattern, provided the coupling constants are sufficiently different. The magnitudes of these couplings (³JHF > ⁴JHF > ⁵JHF) provide final, conclusive evidence for the substitution pattern on the aromatic ring.[12]

Fluorine Coupling Network Diagram

The following diagram illustrates the key spin-spin couplings from the perspective of the fluorine nucleus, which are fundamental to the structural assignment.

Caption: ¹⁹F-¹H spin-spin coupling relationships.

Conclusion

The comprehensive NMR analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F spectroscopy, provides an unambiguous structural fingerprint. The characteristic chemical shifts of the exchangeable -COOH and -SH protons, combined with the intricate H-H, C-F, and H-F spin-spin coupling patterns in the aromatic region, allow for the complete and confident assignment of every proton and carbon in the molecule. This multi-faceted NMR approach is an indispensable tool for researchers, ensuring the structural integrity of this key synthetic building block and underpinning the scientific rigor required in drug development and advanced materials research.

References

-

ResearchGate. ¹⁹F NMR spectra of 4‐fluorobenzoic acid... Available at: [Link].

-

PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Available at: [Link].

-

National Institutes of Health (NIH). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link].

-

SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link].

-

Supporting Information. Available at: [Link].

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link].

-

University of Regensburg. NMR Sample Preparation. Available at: [Link].

-

Sample Preparation. Available at: [Link].

-

ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available at: [Link].

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link].

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link].

-

PubMed Central. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Available at: [Link].

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link].

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link].

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link].

-

Oregon State University. Analyzing Coupling Constants. Available at: [Link].

-

Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link].

-

Coupling constants exercise 18 - Solution. Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Available at: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

-

ScienceDirect. FLOURINE COUPLING CONSTANTS. Available at: [Link].

-

318 NMR coupling - Chemistry Connected. Available at: [Link].

-

Sci-Hub. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Sci-Hub. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid / Liquid Crystals, 1991 [sci-hub.ru]

- 3. organomation.com [organomation.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-mercaptobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Fluoro-4-mercaptobenzoic acid (CAS No. 1026347-56-7), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, including fluorobenzoic acids and thiophenol derivatives, to project its physicochemical properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, adhering to principles of scientific integrity and regulatory standards. The methodologies described are designed to be self-validating, providing a robust framework for the generation of reliable data essential for preclinical and formulation development.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a fluorine atom, and a thiol group. Its molecular structure (Figure 1) suggests a complex interplay of physicochemical properties that are critical for its application in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for salt formation and hydrogen bonding, influencing aqueous solubility and formulation options. The fluorine substituent can modulate acidity, lipophilicity, and metabolic stability. The thiol group, being susceptible to oxidation, is a key determinant of the compound's stability. A thorough understanding of its solubility and stability profile is therefore paramount for its successful development and application.

Figure 1: Chemical Structure of this compound Caption: The structure highlights the three key functional groups: carboxylic acid, fluorine, and thiol.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. Based on the structural features of this compound and data from analogous compounds, a qualitative solubility profile can be inferred.

Predicted Solubility Characteristics

-

Aqueous Solubility: The presence of the polar carboxylic acid group suggests some degree of water solubility. However, the aromatic ring and the fluorine atom contribute to its lipophilicity, likely resulting in limited aqueous solubility. The solubility of 2-fluorobenzoic acid is reported as 7.2 g/L in water, while 4-fluorobenzoic acid is described as soluble in hot water but only slightly so in cold water[1]. It is therefore anticipated that this compound will exhibit low to moderate aqueous solubility, with a positive temperature coefficient. The pH will also be a critical factor; in basic media, the deprotonation of the carboxylic acid and potentially the thiol group will form a more soluble salt.

-

Organic Solvent Solubility: 4-Mercaptobenzoic acid demonstrates good solubility in polar protic solvents like alcohols (methanol, ethanol), ethers, and acetic acid[1]. It is also soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is therefore highly probable that this compound will be soluble in these common organic solvents. Its solubility in non-polar solvents is expected to be limited due to the polar functional groups.

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires systematic experimental evaluation. The following protocol outlines a standard procedure for quantifying the solubility of this compound in various solvent systems.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent System | Predicted Qualitative Solubility | Experimental Determination (Methodology) |

|---|---|---|

| Purified Water (pH ~7) | Low to Moderate | Shake-flask method at controlled temperatures (e.g., 25°C and 37°C) followed by HPLC quantification. |

| pH-Adjusted Buffers | pH-dependent | Equilibrium solubility determination across a pH range (e.g., pH 2, 4, 6.8, 7.4, 9) using the shake-flask method. |

| Methanol | Soluble | Visual assessment and quantitative determination by HPLC after serial dilution. |

| Ethanol | Soluble | Visual assessment and quantitative determination by HPLC after serial dilution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Visual assessment and quantitative determination by HPLC after serial dilution. |

| Acetonitrile | Moderately Soluble | Shake-flask method followed by HPLC quantification. |

| Dichloromethane | Sparingly Soluble | Shake-flask method followed by HPLC quantification. |

Experimental Workflow: Shake-Flask Solubility Measurement

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical quality attribute that dictates its shelf-life, storage conditions, and potential degradation pathways. The presence of a thiol group makes it particularly susceptible to oxidative degradation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Predicted Stability Liabilities

-

Oxidative Stability: Thiophenols are readily oxidized to disulfides, a reaction that can be catalyzed by trace metals, base, or light[2]. The primary degradation product of this compound under oxidative stress is expected to be the corresponding disulfide dimer.

-

Photostability: Aromatic compounds, especially those with electron-donating groups like thiols, can be susceptible to photodegradation. Photo-oxidation to the disulfide is a likely pathway[3][4].

-

Hydrolytic Stability: The amide and ester derivatives of carboxylic acids are prone to hydrolysis. However, the carboxylic acid and the carbon-fluorine bond are generally stable to hydrolysis under physiological conditions. Extreme pH and high temperatures may be required to induce hydrolytic degradation.

-

Thermal Stability: The melting point of the related 4-Fluoro-2-mercaptobenzoic acid is 169-172 °C, suggesting good thermal stability under typical pharmaceutical processing conditions[5]. Decomposition at elevated temperatures is expected, and the degradation pathway would need to be elucidated experimentally.

Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Unlikely to cause significant degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for salt formation and enhanced oxidative degradation. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of disulfide dimer and potentially sulfoxides/sulfones. |

| Thermal Stress | Solid state at 80°C for 48 hours | Monitor for decomposition products. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[6][7]. A dark control should be run in parallel. | Photo-oxidation to disulfide and other photoproducts. |

Experimental Workflow: Forced Degradation and Analysis

Caption: A systematic workflow for conducting forced degradation studies and identifying degradation products.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the quantification of this compound and its potential degradation products.

Recommended HPLC Method Parameters

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its more polar or non-polar degradants.

-

Detection: UV detection at the λmax of this compound should be employed. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer is invaluable for the identification and structural elucidation of unknown degradation products.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, based on the established chemistry of related compounds. While direct experimental data is currently limited, the detailed protocols provided herein offer a clear and robust pathway for the comprehensive characterization of this molecule. The successful execution of these studies will generate the critical data necessary to support its advancement in drug discovery and development pipelines. Future work should focus on the isolation and full structural characterization of any significant degradation products identified during forced degradation studies to fully understand the stability profile of this compound.

References

-

Thiophenol. Wikipedia. Available at: [Link]

-

2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | C7H2F4O2S | CID 297543. PubChem. Available at: [Link]

-

Photooxidative Coupling of Thiophenol Derivatives to Disulfides. ResearchGate. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

Photooxidative Coupling of Thiophenol Derivatives to Disulfides. PubMed. Available at: [Link]

-

Unexpected reactivity of ortho-functionalized thiophenol derivatives... ResearchGate. Available at: [Link]

- WO2007066845A1 - Process for preparation of thiophenol derivatives. Google Patents.

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. Available at: [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Available at: [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Available at: [Link]

-

Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. Available at: [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. Available at: [Link]

-

CAS RN 81223-43-0 | 4-Fluoro-2-mercaptobenzoic acid | MFCD04108495. Hoffman Fine Chemicals. Available at: [Link]

-

ASEAN Guideline on Stability Study of Drug Product. FDA. Available at: [Link]

-

Low-temperature mineralization of perfluorocarboxylic acids. Science. Available at: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

-

Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. Available at: [Link]

-

2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem. Available at: [Link]

-

Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). ResearchGate. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Semantic Scholar. Available at: [Link]

-

ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

-

Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

-

Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

-

Stability Testing of Biopharmaceutical Products. Charles River. Available at: [Link]

-

Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Nature. Available at: [Link]

-

Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Springer. Available at: [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]

-

HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. Available at: [Link]

Sources

- 1. Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0 [smolecule.com]

- 2. Thiophenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

An In-Depth Technical Guide to the Chemical Reactivity of the Thiol Group in 2-Fluoro-4-mercaptobenzoic Acid

Executive Summary

2-Fluoro-4-mercaptobenzoic acid (2-F-4-MBA) is a trifunctional aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique structural arrangement—a carboxylic acid, a thiol (sulfhydryl) group, and a fluorine atom on a benzene ring—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the thiol group, which is central to the molecule's utility. We will dissect the electronic and steric influences that govern its acidity, nucleophilicity, and redox potential. This document is designed to move beyond simple reaction lists, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for key transformations.

Molecular Profile and Physicochemical Properties

This compound is an aromatic compound featuring a thiol (-SH) and a fluorine atom, which critically influence its reactivity and biological properties.[1] The interplay between the electron-withdrawing nature of the ortho-fluoro and para-carboxyl groups significantly modulates the chemical environment of the thiol group.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-2-sulfanylbenzoic acid | [1] |

| CAS Number | 81223-43-0 | [1] |

| Molecular Formula | C₇H₅FO₂S | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| pKa (Thiol) | ~6-7 (Estimated) | [2] |

| pKa (Carboxylic Acid) | ~3.5-3.8 (Estimated) | [1] |

Note: Experimental pKa values for this specific molecule are not widely published. The values provided are estimated based on the known effects of substituents on thiophenol and benzoic acid.

The Chemical Reactivity of the Thiol Group: A Deep Dive

The thiol group is a versatile functional group, acting as a weak acid, a potent nucleophile, and a redox-active center.[3] In 2-F-4-MBA, its behavior is finely tuned by the electronic demands of the aromatic ring substituents.

Acidity and pH-Dependent Speciation

The reactivity of the thiol is inextricably linked to its acidity, as the deprotonated thiolate (RS⁻) is the primary nucleophilic species.[4] The acidity of thiols is generally greater than that of corresponding alcohols. For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol is 9.99.[2]

The presence of two strong electron-withdrawing groups (EWGs), the ortho-fluoro and para-carboxyl groups, significantly increases the acidity of the thiol in 2-F-4-MBA compared to an unsubstituted thiophenol. This is due to the stabilization of the resulting thiolate anion through inductive and resonance effects. At physiological pH (~7.4), a significant portion of the 2-F-4-MBA molecules will exist in the more reactive thiolate form.

Nucleophilicity: The Thiolate as a Potent Reagent

The deprotonated thiolate anion is a powerful nucleophile, readily participating in a variety of substitution and addition reactions. Generally, thiophenolates are excellent nucleophiles.[5] The nucleophilicity of substituted thiophenolates can be influenced by the electronic nature of the substituents on the aromatic ring.[6] Electron-withdrawing groups, such as the fluorine and carboxylic acid in 2-F-4-MBA, can decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to unsubstituted thiophenol.[6] However, the thiolate of 2-F-4-MBA remains a highly effective nucleophile for many applications.

Oxidation and Disulfide Bond Formation

Thiols are susceptible to oxidation, most commonly forming disulfide bonds (R-S-S-R). This reaction can be initiated by mild oxidizing agents, including molecular oxygen, especially in the presence of base or metal catalysts.[2] The formation of a disulfide bond from 2-mercaptobenzoic acid is a well-documented process that can be controlled by pH.[7][8] Under ambient conditions, particularly in solution, 2-F-4-MBA can be expected to slowly oxidize to its corresponding disulfide dimer, 4,4'-difluoro-2,2'-dithiodibenzoic acid. This propensity is a critical consideration for storage and handling, and it can also be exploited for applications in dynamic covalent chemistry and materials science.

Key Synthetic Transformations and Protocols

The versatile reactivity of the thiol group allows for a range of synthetic modifications, making 2-F-4-MBA a valuable building block.

S-Alkylation

S-alkylation is a fundamental reaction for thiols, forming stable thioether linkages. This is commonly achieved via an Sₙ2 reaction between the thiolate and an alkyl halide or other electrophile.

Protocol: S-Alkylation of this compound with Benzyl Bromide

This protocol describes a representative S-alkylation. The choice of a mild base like potassium carbonate is crucial. It is basic enough to deprotonate the more acidic thiol (pKa ~6-7) but not the carboxylic acid (pKa ~3.5-3.8), ensuring high chemoselectivity. A stronger base could lead to competing O-alkylation of the carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add potassium carbonate to the solution. The mixture will become heterogeneous.

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate.

-

Add benzyl bromide dropwise to the stirring suspension.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure S-benzylated product.

S-Arylation

The formation of a diaryl thioether can be achieved through nucleophilic aromatic substitution (SₙAr) if the aryl halide is sufficiently electron-deficient, or more broadly through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling).

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and orthogonal "click" chemistry reaction that proceeds via a radical mechanism, typically initiated by UV light or a radical initiator.[9][10] The thiol group of 2-F-4-MBA can add across a carbon-carbon double bond (an "ene") to form a thioether. This reaction is valued for its high yield, functional group tolerance, and mild conditions.

Applications in Drug Discovery and Development

The specific reactivity of the thiol group in 2-F-4-MBA makes it a valuable tool for pharmaceutical scientists.

-

Bioconjugation: The thiol group is one of the most common functionalities used for the site-specific conjugation of small molecules to biomolecules like proteins and peptides.[1] The thiolate can react with maleimides or haloacetamides on a protein to form stable covalent bonds, enabling the development of antibody-drug conjugates (ADCs) or PEGylated drugs.

-

Covalent Inhibitors: The thiol can act as a nucleophile to form a covalent bond with an electrophilic residue (e.g., a cysteine or serine) in the active site of a target enzyme, leading to irreversible inhibition.

-

Linker Chemistry: In the design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, the thiol group provides a convenient handle for attaching linkers that connect a target-binding moiety to an effector-recruiting moiety.

-

Metal Chelation: Thiol groups are known to form stable complexes with various metal ions. This property can be exploited in the design of metal-chelating drugs or diagnostic agents.[1]

Conclusion

The chemical reactivity of the thiol group in this compound is a sophisticated interplay of its inherent properties and the strong electronic influence of the ortho-fluoro and para-carboxyl substituents. This results in a highly acidic thiol that exists significantly as the potent nucleophilic thiolate at physiological pH. Understanding and controlling its reactivity—from S-alkylation and arylation to oxidation and click chemistry—is paramount for its successful application. For researchers in drug development, 2-F-4-MBA offers a versatile platform for bioconjugation, covalent inhibitor design, and advanced linker technologies, underscoring its importance as a strategic building block in modern medicinal chemistry.

References

-

Mayr, H., Patz, M., et al. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. Available at: [Link]

-

Wheeler, S. E., et al. (n.d.). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Available at: [Link]

-

ResearchGate. (n.d.). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Available at: [Link]

-

National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]

-

ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table. Available at: [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. Available at: [Link]

-

ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (n.d.). Thiophenols with different nucleophilic potential lead to different... | Download Scientific Diagram. Available at: [Link]

-

ACS Publications. (2016). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Available at: [Link]

-

National Institutes of Health. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Available at: [Link]

-

National Institutes of Health. (n.d.). Two phases of disulfide bond formation have differing requirements for oxygen. Available at: [Link]

-

PubMed Central. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Available at: [Link]

-

Wikipedia. (n.d.). Thiol. Available at: [Link]

-

ResearchGate. (2016). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. The acid dissociation... - Download Scientific Diagram. Available at: [Link]

-

Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Available at: [Link]

Sources

- 1. Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0 [smolecule.com]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 2-Fluoro-4-mercaptobenzoic acid (FTIR, Raman)

An In-depth Technical Guide to the Vibrational Spectroscopy of 2-Fluoro-4-mercaptobenzoic Acid

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) and Raman spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights from analogous compounds to offer a comprehensive vibrational analysis of this specific molecule.

Introduction: The Significance of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid group, a fluorine atom, and a mercapto (thiol) group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The carboxylic acid provides a site for amide bond formation or salt formation, the thiol group is reactive towards soft metals and can participate in disulfide bond formation, and the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.

Accurate structural elucidation and quality control are paramount in the development of molecules for pharmaceutical applications. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a non-destructive and highly informative approach to confirm molecular identity, purity, and structural integrity. This guide will delve into the predicted vibrational signatures of this compound, providing a foundational reference for its characterization.

Theoretical Framework: FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[1][2]

-

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that result in a change in the net molecular dipole moment.[1] It is particularly sensitive to polar functional groups like C=O and O-H.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.[2] This technique is highly effective for analyzing non-polar bonds, symmetric vibrations, and aromatic systems.

By combining both techniques, a more complete picture of a molecule's vibrational landscape can be obtained.

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound can be understood by considering the contributions from the benzene ring and its three substituents: -COOH, -F, and -SH. The expected vibrational frequencies are derived from well-established data for benzoic acid and its derivatives.[3][4][5][6]

Molecular Structure

The chemical structure of this compound is presented below. The substitution pattern is critical in determining the final vibrational spectrum.

Caption: Molecular structure of this compound.

Predicted FTIR Spectrum Analysis

An FTIR spectrum of solid-state this compound would likely be acquired using an Attenuated Total Reflectance (ATR) accessory for ease of sample preparation.[7]

Experimental Protocol: FTIR-ATR

-

Ensure the FTIR spectrometer, such as a PerkinElmer Spectrum Two, is properly calibrated.[8][9][10]

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Table of Predicted FTIR Peaks

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |

| 3300 - 2500 | ν(O-H) of carboxylic acid dimer | Broad, Strong | The broadness is due to strong intermolecular hydrogen bonding. This band may show sub-peaks from Fermi resonance. |

| 2600 - 2550 | ν(S-H) | Weak | The S-H stretching vibration is characteristically weak in the infrared spectrum.[11] |

| ~1700 | ν(C=O) of carboxylic acid dimer | Very Strong | The position is sensitive to hydrogen bonding; stronger bonding shifts the peak to a lower wavenumber. The ortho-fluoro substituent may influence this through electronic effects.[3] |

| ~1600, ~1580, ~1450 | ν(C=C) aromatic ring stretching | Medium - Strong | A set of characteristic bands for the benzene ring.[3] |

| ~1420 | In-plane δ(O-H) coupled with ν(C-O) | Medium | A characteristic band for carboxylic acid dimers. |

| ~1300 | ν(C-O) coupled with in-plane δ(O-H) | Strong | Another strong band characteristic of the carboxylic acid functional group. |

| 1250 - 1150 | ν(C-F) | Strong | The C-F stretch is typically a strong and reliable band in the fingerprint region. |

| ~920 | Out-of-plane δ(O-H) dimer | Broad, Medium | A broad band characteristic of the out-of-plane wagging of the hydroxyl group in a hydrogen-bonded dimer. |

| 850 - 750 | Out-of-plane δ(C-H) | Strong | The position is dependent on the substitution pattern of the benzene ring. |

ν = stretching, δ = bending

Predicted Raman Spectrum Analysis

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the S-H bond.

Experimental Protocol: Raman Spectroscopy

-

Place a small amount of the solid sample on a microscope slide or in a glass capillary tube.

-

Position the sample under the objective of the Raman microscope.

-

Focus the laser (e.g., 785 nm to minimize fluorescence) onto the sample.

-

Acquire the spectrum using an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

Table of Predicted Raman Peaks

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |

| ~3080 | ν(C-H) aromatic | Medium | Aromatic C-H stretching vibrations. |

| 2600 - 2550 | ν(S-H) | Medium - Strong | In contrast to FTIR, the S-H stretch is often more prominent in the Raman spectrum.[12] |

| ~1615 | ν(C=C) aromatic ring stretching (ν₈ₐ mode) | Strong | The ν₈ₐ ring breathing mode is typically a very strong band in the Raman spectra of substituted benzenes.[13] |

| ~1590 | ν(C=C) aromatic ring stretching (ν₈♭ mode) | Medium | Another characteristic aromatic ring vibration. |

| ~1000 | Aromatic ring breathing (trigonal mode) | Very Strong | A symmetric vibration that leads to a large change in polarizability, resulting in a very strong Raman band. The exact position is sensitive to the nature and position of the substituents. |

| 800 - 600 | Ring deformation modes, ν(C-S) | Medium | Vibrations involving the substituents and deformations of the aromatic ring. The C-S stretch is expected in this region. |

ν = stretching

Computational Workflow for Spectral Prediction

To obtain theoretically predicted spectra, Density Functional Theory (DFT) calculations are the standard approach.[14][15] A typical workflow is outlined below.

Caption: Standard workflow for computational vibrational spectroscopy using DFT.

This computational approach allows for the precise assignment of each vibrational band to a specific atomic motion, providing a deeper understanding of the experimental spectra.[16]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the FTIR and Raman spectra of this compound. The key expected vibrational signatures have been outlined based on established principles and data from analogous molecules. The strong C=O and broad O-H stretching bands in the FTIR spectrum will be definitive for the carboxylic acid group, while the C-F and S-H stretches will confirm the presence of the other key functionalities. In the Raman spectrum, strong signals for the aromatic ring breathing modes and the S-H stretch are anticipated. Experimental verification of these predictions will be the crucial next step in establishing a definitive spectroscopic reference for this important molecule.

References

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006). Journal of the Serbian Chemical Society. [Link]

-

Spectrum Two FT-IR Spectroscopy Brochure. Cromatec.ro. [Link]

-

Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid. (2015). Semantic Scholar. [Link]

-

Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. (2004). ResearchGate. [Link]

-

Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid. (2015). PubMed. [Link]

-

Raman spectrum of 4-mercaptobenzoic acid (PMBA) formed on the... (2020). ResearchGate. [Link]

-

Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding. (2020). RSC Publishing. [Link]

-

Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells. (2020). PubMed. [Link]

-

Computational Vibrational Spectroscopy. (2022). arXiv.org. [Link]

-

FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. (2006). PubMed. [Link]

-

2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]

-

Fourier Transform-Infrared (FT-IR) and Raman Spectroscopies Principles and Applications. DTU Nanolab. [Link]

-

Low-frequency vibrational modes of benzoic acid investigated by terahertz time-domain spectroscopy and theoretical simulations. (2012). ResearchGate. [Link]

-

Raman spectra of (a) pure mercaptobenzoic acid (MBA) and (b) a... (2008). ResearchGate. [Link]

-

Computational Vibrational Spectroscopy. (2022). CORE. [Link]

-

Spectrum Two FT-IR Spectrometer. pesystems.cz. [Link]

-

How does ortho-effect work in benzoic acids? (2022). YouTube. [Link]

-

2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. PubChem. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2007). Semantic Scholar. [Link]

Sources

- 1. nanolab.dtu.dk [nanolab.dtu.dk]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cromatec.ro [cromatec.ro]

- 9. pesystems.cz [pesystems.cz]

- 10. shop.perkinelmer.com [shop.perkinelmer.com]

- 11. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [2204.06777] Computational Vibrational Spectroscopy [arxiv.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Properties of 2-Fluoro-4-mercaptobenzoic Acid: A Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of 2-Fluoro-4-mercaptobenzoic acid (2F4MBA), a molecule of significant interest in medicinal chemistry and materials science.[1] By leveraging Density Functional Theory (DFT), we delved into the molecule's structural and electronic characteristics, offering insights crucial for its application in drug design and as a functional material. This document outlines the computational methodology, presents a detailed analysis of the calculated properties, and discusses the implications of these findings for future research and development.

Introduction: The Significance of this compound

This compound is an aromatic compound featuring a carboxylic acid, a fluorine atom, and a thiol group.[1] This unique combination of functional groups makes it a promising candidate for various applications. The carboxylic acid and thiol moieties provide sites for bioconjugation and metal chelation, respectively, which are valuable attributes in drug delivery and biosensor development.[1] Furthermore, the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity to biological targets, a common strategy in modern drug discovery.[2][3]

Understanding the electronic landscape of 2F4MBA is paramount to harnessing its full potential. Theoretical calculations provide a powerful, non-invasive means to elucidate properties such as molecular geometry, charge distribution, and frontier molecular orbitals, which govern the molecule's reactivity and intermolecular interactions. This guide presents a robust computational protocol for researchers to replicate and build upon, fostering a deeper understanding of this versatile molecule.

Computational Methodology: A Self-Validating Protocol

The choice of computational methodology is critical for obtaining accurate and reliable results. Our approach is grounded in Density Functional Theory (DFT), a widely used and well-validated quantum mechanical modeling method for studying the electronic structure of molecules.[4][5][6]

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources, has demonstrated excellent performance in predicting the properties of substituted benzoic acids.[7]

-

Basis Set Selection: The 6-311G(d,p) basis set was chosen for these calculations. This triple-zeta basis set provides a flexible description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the bonding and intermolecular interactions in a molecule with diverse functional groups like 2F4MBA.[4][5]

-

Solvation Model: To simulate a more biologically relevant environment, a solvent model is crucial. The Polarizable Continuum Model (PCM) is employed to account for the bulk electrostatic effects of a solvent, such as water, on the electronic structure of the molecule.

Step-by-Step Computational Workflow

-

Molecule Building and Initial Optimization: The initial 3D structure of this compound is constructed using molecular modeling software like Avogadro. A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[7]

-

Gas-Phase Geometry Optimization: The pre-optimized structure is then subjected to a full geometry optimization in the gas phase using DFT with the B3LYP functional and the 6-311G(d,p) basis set. This step is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Solvated-Phase Calculations: Using the optimized gas-phase geometry, single-point energy calculations are performed in the presence of a solvent (water) using the PCM model. This provides insights into the electronic properties of the molecule in a more realistic environment.

-

Analysis of Electronic Properties: From the output of these calculations, a wealth of information can be extracted, including:

-

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

-

Frontier Molecular Orbital (FMO) energies (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and their distributions.

-

Molecular Electrostatic Potential (MEP) map.

-

Mulliken and Natural Bond Orbital (NBO) population analyses for atomic charges.

-

Computational Workflow Diagram

Caption: Computational workflow for determining the electronic properties of 2F4MBA.

Results and Discussion: Unveiling the Electronic Landscape

Following the outlined protocol, we can predict several key electronic properties of this compound.

Optimized Molecular Geometry

The optimized geometry reveals a planar benzene ring with the substituent groups lying close to the plane. The bond lengths and angles will be consistent with those of similar substituted benzoic acids. Minor deviations from ideal geometries can be attributed to steric hindrance and electronic effects of the substituents.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | ~1.35 |

| C-S Bond Length | ~1.78 |

| S-H Bond Length | ~1.34 |

| C=O Bond Length | ~1.21 |

| C-O Bond Length | ~1.35 |

| O-H Bond Length | ~0.97 |

| C-C-F Bond Angle | ~119 |

| C-C-S Bond Angle | ~122 |

Note: These are expected values based on typical DFT calculations for similar molecules. Actual calculated values should be reported from the specific output.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding a molecule's chemical reactivity and its electronic transitions.

-

HOMO: The Highest Occupied Molecular Orbital is expected to be localized primarily on the electron-rich regions of the molecule, likely the sulfur atom of the thiol group and the π-system of the benzene ring. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be distributed over the carboxylic acid group and the benzene ring, suggesting these are the likely sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | (Calculated Value) |

| LUMO | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Note: The specific energy values would be obtained from the DFT calculation output.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating their high electron density and susceptibility to electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the carboxylic acid and thiol groups, highlighting them as potential sites for nucleophilic attack.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Atomic Charges

Mulliken and NBO population analyses provide quantitative measures of the partial atomic charges. These analyses are expected to confirm the qualitative predictions from the MEP map, showing significant negative charges on the oxygen and fluorine atoms and positive charges on the acidic hydrogen atoms.

Implications for Drug Development and Materials Science

The theoretical electronic properties of this compound provide valuable insights for its practical applications:

-

Drug Design: The MEP and FMO analyses can guide the design of 2F4MBA derivatives with enhanced binding affinity to specific protein targets. The identified nucleophilic and electrophilic sites are crucial for understanding potential metabolic pathways and designing more stable drug candidates. The presence of the fluorine atom is known to often enhance metabolic stability and binding affinity.[3]

-

Materials Science: The ability of the thiol group to bind to metal surfaces, such as gold, makes 2F4MBA a candidate for the formation of self-assembled monolayers (SAMs).[8] The electronic properties determined in this study are essential for predicting the behavior of these SAMs in applications like biosensors and molecular electronics. The carboxylic acid group can also participate in forming coordination polymers and metal-organic frameworks (MOFs).[9]

Conclusion

This technical guide has presented a comprehensive and reproducible theoretical protocol for investigating the electronic properties of this compound using Density Functional Theory. The detailed analysis of the optimized geometry, frontier molecular orbitals, and electrostatic potential provides a fundamental understanding of the molecule's reactivity and potential for intermolecular interactions. These theoretical insights are invaluable for guiding the rational design of novel pharmaceuticals and functional materials based on the 2F4MBA scaffold.

References

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. (n.d.). R Discovery. Retrieved from [Link]

-

Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Retrieved from [Link]

-

(2023, July 11). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

(2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH. Retrieved from [Link]

-

(n.d.). Electrostatic potential plot of 2-mercaptobenzoic acid drawn at an... ResearchGate. Retrieved from [Link]

-

(n.d.). 4-Mercaptobenzoic Acid Adsorption on TiO 2 Anatase (101) and TiO 2 Rutile (110) Surfaces. Retrieved from [Link]

-

(n.d.). Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid. Retrieved from [Link]

-

(n.d.). (PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. ResearchGate. Retrieved from [Link]

-

(2018, November 16). Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. PMC - NIH. Retrieved from [Link]

-

(n.d.). DFT calculations towards predictive organo/organometallic chemistry. Retrieved from [Link]

-

(2025, August 9). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. ResearchGate. Retrieved from [Link]

-

(2021, June 4). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-portal.org. Retrieved from [Link]

-

(n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

(n.d.). Electronic structure, effective mass, and optical dispersion of 2-mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

-

(2025, June 29). A General Radical Fluorination Platform for Organofluorine Synthesis. ChemRxiv. Retrieved from [Link]

-

(2023, September 18). Basics of performing DFT calculations with Q-Chem. YouTube. Retrieved from [Link]

-

(2026, January 9). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0 [smolecule.com]

- 2. diva-portal.org [diva-portal.org]

- 3. nbinno.com [nbinno.com]

- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Core Directive: A Guide to Procuring High-Purity 2-Fluoro-4-mercaptobenzoic Acid for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and targeted therapeutic design, the integrity of each molecular building block is foundational to the success of the entire research cascade. 2-Fluoro-4-mercaptobenzoic acid is a prime example of a highly versatile intermediate, prized for its unique structural motifs: a carboxylic acid for amide coupling, a nucleophilic thiol for Michael additions or disulfide bonding, and a fluorine atom to modulate pharmacokinetic properties.[1][2] The strategic placement of these functional groups makes it an invaluable asset in synthesizing novel kinase inhibitors, targeted bioconjugates, and other complex pharmaceutical agents.[3]

However, the very reactivity that makes this compound so useful also renders it susceptible to degradation, primarily through the oxidation of its thiol group. Procuring this reagent with the requisite high purity is not a trivial task of catalog selection; it is a critical process of due diligence that safeguards against compromised experiments, misleading data, and the loss of significant time and resources. This guide provides a comprehensive, field-proven framework for navigating the complexities of sourcing, validating, and handling high-purity this compound, ensuring a solid foundation for your research endeavors.

The Central Challenge: Thiol Instability and Its Ramifications

The thiol (-SH) moiety is the Achilles' heel of this compound. In the presence of atmospheric oxygen, especially under ambient, non-pH-controlled, or aqueous conditions, it readily oxidizes to form a disulfide-linked dimer (bis(3-fluoro-4-carboxyphenyl) disulfide).[4][5] The presence of this single, often primary, impurity can have disastrous downstream consequences:

-

Inaccurate Stoichiometry: If a significant percentage of the reagent exists as the dimer, calculations based on the monomer's molecular weight will be incorrect, leading to failed reactions and impure products.

-

Blocked Reactivity: The disulfide dimer will not participate in thiol-specific reactions, effectively lowering the yield of the desired product.

Therefore, a rigorous, multi-step validation process is not merely recommended—it is essential.

A Validating System for Procurement and Quality Assurance

The process of acquiring and confirming the purity of this reagent should be treated as an experimental workflow in itself. The following logical progression establishes a self-validating system, from initial supplier screening to final lot acceptance.

Figure 1: A systematic workflow for the procurement and validation of specialty chemical reagents.

The fine chemical market includes manufacturers, who synthesize the compound, and distributors, who source and resell it.[6][7][8] For critical reagents, partnering with a primary manufacturer is often preferable as they have direct control over the synthesis and purification process, leading to better batch-to-batch consistency.

Key Vetting Criteria:

-

Manufacturing Capabilities: Does the supplier have cGMP-compliant or ISO-certified facilities? This indicates a commitment to quality control.[9]

-

Transparency: Reputable suppliers like Thermo Fisher Scientific or MilliporeSigma provide comprehensive, lot-specific Certificates of Analysis (CoA) and are willing to discuss their analytical methods.[10]

-

Technical Expertise: The availability of a technical support team staffed by experienced chemists is a sign of a quality supplier.

The CoA is your first line of defense. Do not accept a generic technical data sheet. A lot-specific CoA is a non-negotiable requirement. The data within must be scrutinized for both completeness and coherence.

Table 1: Essential Analytical Data for CoA Evaluation

| Analytical Technique | Purpose & Causality | What to Look For |

| ¹H NMR Spectroscopy | Confirms the chemical structure and provides an initial purity estimate. The integration of proton signals should correspond to the number of protons in the molecule. | Correct chemical shifts, splitting patterns, and integration values for the aromatic and acidic protons. Absence of unexpected signals, particularly those that might correspond to the disulfide dimer (which would have a different aromatic profile).[11] |

| LC-MS | The most critical test for purity. It separates the target compound from impurities, providing a quantitative purity value (e.g., % area at a specific UV wavelength) and mass confirmation.[12] | A single, sharp major peak with the correct mass-to-charge ratio (m/z) for the parent ion. Purity should be >98%. Critically, search for a peak corresponding to the mass of the disulfide dimer. |

| FTIR Spectroscopy | Confirms the presence of key functional groups. | Characteristic absorption bands for S-H (thiol, often weak), O-H (carboxylic acid, broad), and C=O (carbonyl) stretches. |

| Elemental Analysis | Verifies the elemental composition (C, H, F, S, O) of the compound. | The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the chemical formula. |

Never assume the CoA is infallible. Upon receiving a sample, it is imperative to perform your own analysis to verify the supplier's claims. LC-MS is the most powerful and efficient tool for this purpose.

Experimental Protocol: In-House LC-MS Purity Verification

-

Sample Preparation:

-

Accurately weigh ~1 mg of the received this compound.

-

Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. The use of an organic/aqueous mixture ensures solubility of both the monomer and the potentially more nonpolar dimer.

-

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI source).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (Formic acid aids in protonation for better peak shape and MS ionization).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

UV Detection: 254 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for acidic compounds.

-

Scan Range: m/z 100-500.

-

-

Data Analysis:

-

Integrate the peak areas in the UV chromatogram. The purity is the area of the main peak divided by the total area of all peaks.

-

Confirm the mass of the main peak corresponds to the [M-H]⁻ ion of this compound.

-

Explicitly search for the mass corresponding to the [M-H]⁻ ion of the disulfide dimer. Its presence, even at levels of 1-2%, should be noted.

-

Figure 2: A step-by-step workflow for the in-house quality control validation of thiol-containing reagents.

Procuring a high-purity lot is only half the battle. Thiolated compounds require stringent storage conditions to prevent degradation on the shelf.[13][14]

-

Solid Storage: Store the solid compound in an airtight vial, preferably under an inert atmosphere (argon or nitrogen), at -20°C. Backfilling the vial with inert gas after each use is crucial.

-

Solution Storage: Prepare solutions fresh whenever possible. If a stock solution must be made (e.g., in DMSO or DMF), it should be dispensed into single-use aliquots, purged with inert gas, sealed tightly, and stored at -80°C. Avoid repeated freeze-thaw cycles.

By implementing this rigorous, evidence-based approach to procurement and handling, researchers can ensure the chemical integrity of their starting materials. This diligence is a fundamental component of scientific integrity, fostering reproducible results and accelerating the path from basic research to therapeutic innovation.[15][16]

References

- PureSynth.Top Fine Chemicals Suppliers for Various Industries. Accessed January 17, 2026.

- MP Biomedicals.Fine Chemicals for Life Sciences. Accessed January 17, 2026.

- ensun.Top 100 Fine Chemical Manufacturers in 2025. Accessed January 17, 2026.

- chemeurope.com.194 Fine Chemicals Companies From around the world. Accessed January 17, 2026.

- Thermo Fisher Scientific.Specialty & Bulk Fine Chemical Services. Accessed January 17, 2026.

- van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-5.

- Ma, L., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(9), 2097.

- Ossila.2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Accessed January 17, 2026.

- Dakenchem.The Role of Fluorinated Benzoic Acids in Drug Discovery. Published October 18, 2025.

- Smolecule.Buy 4-Fluoro-2-mercaptobenzoic acid | 81223-43-0. Published August 15, 2023.

- Amerigo Scientific.5-Fluoro-2-mercaptobenzoic acid (96%). Accessed January 17, 2026.

- Al-Qodiri, M. N., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.

- Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.

- Waters, M. L., et al. (2012). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 134(12), 5527-5530.

- Guidechem.What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? Accessed January 17, 2026.

- Sigma-Aldrich.2-Fluoro-4-methylbenzoic acid AldrichCPR. Accessed January 17, 2026.

- Fisher Scientific.2-Fluoro-4-hydroxybenzoic Acid 98.0+%, TCI America 5 g. Accessed January 17, 2026.

- Ningbo Inno Pharmchem Co., Ltd.Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Accessed January 17, 2026.

- MDPI.Thiolated polymers: Stability of thiol moieties under different storage conditions. Accessed January 17, 2026.

- Ismail, M., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid.

- Google Patents.

- Jiang, M., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333.